![molecular formula C20H14F3N7O2 B214839 4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214839.png)
4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide, also known as TAK-659, is a small molecule inhibitor that exhibits potent activity against various kinases. TAK-659 has been the subject of extensive scientific research due to its potential therapeutic applications in treating various diseases, particularly cancer.
Wirkmechanismus
4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide exerts its therapeutic effects by inhibiting the activity of various kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). By inhibiting these kinases, 4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide disrupts the signaling pathways that promote cell growth and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects:
4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide has been shown to have a range of biochemical and physiological effects, including inhibiting the growth and proliferation of cancer cells, inducing apoptosis (programmed cell death), and reducing the production of inflammatory cytokines. Additionally, 4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide has been shown to enhance the activity of immune cells, such as T-cells, which play a critical role in fighting cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide has several advantages for use in lab experiments. It exhibits potent activity against various kinases, making it a useful tool for studying the role of these enzymes in cellular processes. Additionally, 4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide has been shown to have a high degree of selectivity, meaning that it targets specific kinases without affecting others, which is important for minimizing off-target effects.
However, there are also some limitations to using 4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide in lab experiments. The molecule may exhibit different effects in different cell types or under different experimental conditions, which can make it difficult to interpret results. Additionally, 4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide may have limited solubility in certain solvents, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide. One area of interest is exploring its potential therapeutic applications in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms by which 4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide exerts its effects on cancer cells and to identify potential biomarkers that can be used to predict patient response to treatment. Finally, there is also interest in developing new and more potent inhibitors of kinases, including 4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide, that can be used to treat a wider range of diseases.
Synthesemethoden
The synthesis of 4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method involves the use of various chemical reagents and solvents, and the process is carefully controlled to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide has been extensively studied for its potential therapeutic applications in treating various diseases, particularly cancer. The molecule exhibits potent activity against various kinases, which are enzymes that play a critical role in regulating cellular processes such as cell growth, division, and differentiation. 4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Eigenschaften
Produktname |
4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide |
---|---|
Molekularformel |
C20H14F3N7O2 |
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
4-[5-[1-(4-methoxyphenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidin-2-yl]benzamide |
InChI |
InChI=1S/C20H14F3N7O2/c1-32-14-8-6-13(7-9-14)30-19(27-28-29-30)15-10-25-18(26-16(15)20(21,22)23)12-4-2-11(3-5-12)17(24)31/h2-10H,1H3,(H2,24,31) |
InChI-Schlüssel |
HVOZOYDCXMDGFL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=CC=C(C=C4)C(=O)N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=CC=C(C=C4)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.